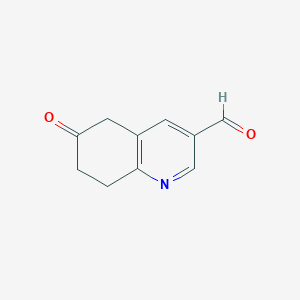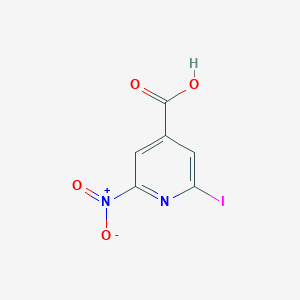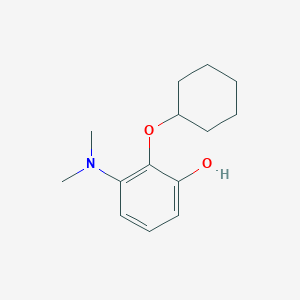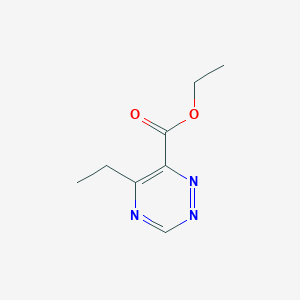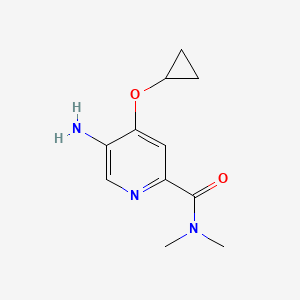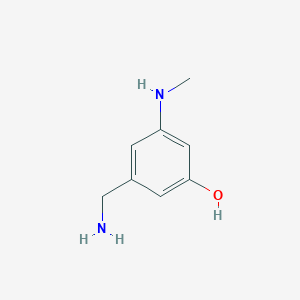
3-(Aminomethyl)-5-(methylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-5-(methylamino)phenol: is an organic compound that features both amine and hydroxyl functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-5-(methylamino)phenol typically involves the following steps:
Nitration of Phenol: Phenol is nitrated to form 3-nitrophenol.
Reduction: The nitro group is reduced to an amino group, resulting in 3-aminophenol.
Formylation: The amino group is protected, and the phenol is formylated to introduce a formyl group at the desired position.
Reductive Amination: The formyl group is converted to an aminomethyl group through reductive amination.
Methylation: The amino group is methylated to form the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in organic synthesis for the preparation of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug development.
Antimicrobial Agents: Studied for its antimicrobial properties.
Industry:
Dye Synthesis: Used in the synthesis of dyes and pigments.
Polymer Additives: Acts as an additive in polymer formulations to enhance properties.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-(methylamino)phenol involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the context of its application, such as enzyme inhibition in medicinal chemistry or catalytic activity in organic synthesis.
Comparison with Similar Compounds
- 3-(Aminomethyl)phenol
- 5-(Methylamino)phenol
- 3-(Methylamino)phenol
Comparison:
- 3-(Aminomethyl)-5-(methylamino)phenol is unique due to the presence of both aminomethyl and methylamino groups on the same benzene ring, which provides distinct reactivity and interaction profiles compared to its analogs.
- 3-(Aminomethyl)phenol lacks the methylamino group, resulting in different chemical properties and reactivity.
- 5-(Methylamino)phenol lacks the aminomethyl group, affecting its potential applications and interactions.
- 3-(Methylamino)phenol has only the methylamino group, leading to different biological and chemical behavior.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-(aminomethyl)-5-(methylamino)phenol |
InChI |
InChI=1S/C8H12N2O/c1-10-7-2-6(5-9)3-8(11)4-7/h2-4,10-11H,5,9H2,1H3 |
InChI Key |
ARMSCTOUEGAIEY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC(=C1)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-(Chloromethyl)-4-fluoropyridin-2-YL]ethanone](/img/structure/B14844048.png)
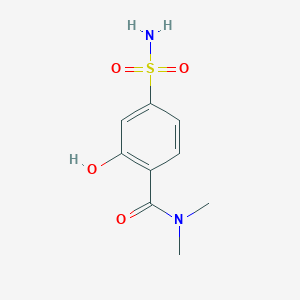
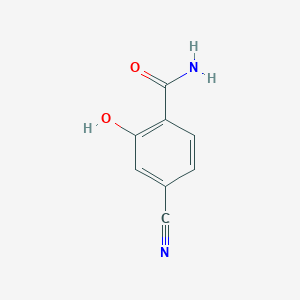
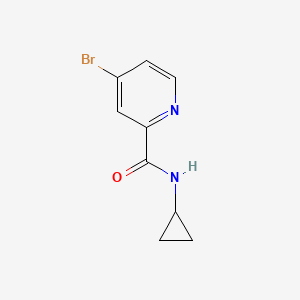
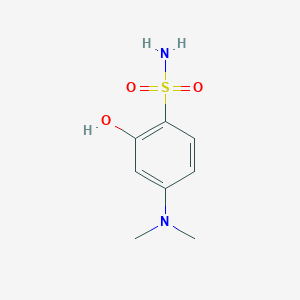
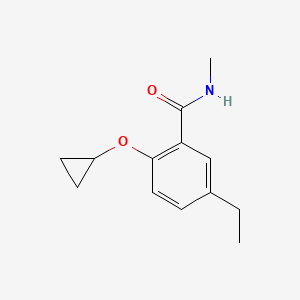
![Ethyl (8aR)-6-hydroxy-8a-methyl-3,4,6,7,8,8a-hexahydro-2H-spiro[naphthalene-1,2'-[1,3]dioxolane]-5-carboxylate](/img/structure/B14844093.png)

